molecular formula C12H15N5O B127767 3-Azetidinone, 1-(4-cyclopropyl-6-(cyclopropylamino)-1,3,5-triazin-2-yl)- CAS No. 148312-49-6

3-Azetidinone, 1-(4-cyclopropyl-6-(cyclopropylamino)-1,3,5-triazin-2-yl)-

Cat. No. B127767
M. Wt: 245.28 g/mol
InChI Key: KTDIVPQKCJMTIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Azetidinone, 1-(4-cyclopropyl-6-(cyclopropylamino)-1,3,5-triazin-2-yl)-, also known as ACT, is a synthetic compound that has garnered significant attention in the scientific community due to its unique chemical structure and potential therapeutic applications.

Mechanism Of Action

The mechanism of action of 3-Azetidinone, 1-(4-cyclopropyl-6-(cyclopropylamino)-1,3,5-triazin-2-yl)- is not fully understood, but it is believed to involve the inhibition of key enzymes and pathways involved in bacterial, fungal, and cancer cell growth and proliferation. Specifically, 3-Azetidinone, 1-(4-cyclopropyl-6-(cyclopropylamino)-1,3,5-triazin-2-yl)- has been shown to inhibit the activity of DNA gyrase and topoisomerase IV in bacterial cells, which are essential enzymes for DNA replication and cell division. In fungal cells, 3-Azetidinone, 1-(4-cyclopropyl-6-(cyclopropylamino)-1,3,5-triazin-2-yl)- is believed to inhibit the activity of ergosterol biosynthesis, which is a critical component of the fungal cell membrane. In cancer cells, 3-Azetidinone, 1-(4-cyclopropyl-6-(cyclopropylamino)-1,3,5-triazin-2-yl)- has been shown to induce apoptosis and inhibit cell cycle progression.

Biochemical And Physiological Effects

3-Azetidinone, 1-(4-cyclopropyl-6-(cyclopropylamino)-1,3,5-triazin-2-yl)- has been shown to have various biochemical and physiological effects, including the inhibition of bacterial, fungal, and cancer cell growth and proliferation. Additionally, 3-Azetidinone, 1-(4-cyclopropyl-6-(cyclopropylamino)-1,3,5-triazin-2-yl)- has been shown to have anti-inflammatory and antioxidant properties, which may contribute to its therapeutic potential. However, further research is needed to fully understand the biochemical and physiological effects of 3-Azetidinone, 1-(4-cyclopropyl-6-(cyclopropylamino)-1,3,5-triazin-2-yl)-.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 3-Azetidinone, 1-(4-cyclopropyl-6-(cyclopropylamino)-1,3,5-triazin-2-yl)- in lab experiments is its broad spectrum of activity against various bacterial and fungal strains, as well as its potential anticancer activity. Additionally, 3-Azetidinone, 1-(4-cyclopropyl-6-(cyclopropylamino)-1,3,5-triazin-2-yl)- has shown low toxicity in animal studies, indicating its potential as a safe and effective therapeutic agent. However, one limitation of using 3-Azetidinone, 1-(4-cyclopropyl-6-(cyclopropylamino)-1,3,5-triazin-2-yl)- in lab experiments is its relatively complex synthesis method, which may limit its availability and accessibility for researchers.

Future Directions

There are several future directions for research on 3-Azetidinone, 1-(4-cyclopropyl-6-(cyclopropylamino)-1,3,5-triazin-2-yl)-, including the optimization of its synthesis method to improve its yield and scalability. Additionally, further studies are needed to fully understand the mechanism of action of 3-Azetidinone, 1-(4-cyclopropyl-6-(cyclopropylamino)-1,3,5-triazin-2-yl)- and its potential therapeutic applications. Furthermore, research on the pharmacokinetics and pharmacodynamics of 3-Azetidinone, 1-(4-cyclopropyl-6-(cyclopropylamino)-1,3,5-triazin-2-yl)- in animal models and humans is needed to determine its safety and efficacy as a therapeutic agent. Finally, the development of novel derivatives and analogs of 3-Azetidinone, 1-(4-cyclopropyl-6-(cyclopropylamino)-1,3,5-triazin-2-yl)- may lead to the discovery of more potent and selective therapeutic agents.

Synthesis Methods

The synthesis method for 3-Azetidinone, 1-(4-cyclopropyl-6-(cyclopropylamino)-1,3,5-triazin-2-yl)- involves a series of chemical reactions, including the condensation of cyclopropylamine with cyanuric chloride to form the intermediate compound, 4-cyclopropyl-6-(cyclopropylamino)-1,3,5-triazin-2-amine. This intermediate is then reacted with ethyl acetoacetate in the presence of acetic anhydride to form the final product, 3-Azetidinone, 1-(4-cyclopropyl-6-(cyclopropylamino)-1,3,5-triazin-2-yl)-.

Scientific Research Applications

3-Azetidinone, 1-(4-cyclopropyl-6-(cyclopropylamino)-1,3,5-triazin-2-yl)- has been extensively studied for its potential therapeutic applications, including its use as an antibacterial agent, antifungal agent, and anticancer agent. In particular, 3-Azetidinone, 1-(4-cyclopropyl-6-(cyclopropylamino)-1,3,5-triazin-2-yl)- has shown promising results in inhibiting the growth of various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa. Additionally, 3-Azetidinone, 1-(4-cyclopropyl-6-(cyclopropylamino)-1,3,5-triazin-2-yl)- has demonstrated antifungal activity against Candida albicans and Cryptococcus neoformans. Furthermore, 3-Azetidinone, 1-(4-cyclopropyl-6-(cyclopropylamino)-1,3,5-triazin-2-yl)- has exhibited significant anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer.

properties

CAS RN

148312-49-6

Product Name

3-Azetidinone, 1-(4-cyclopropyl-6-(cyclopropylamino)-1,3,5-triazin-2-yl)-

Molecular Formula

C12H15N5O

Molecular Weight

245.28 g/mol

IUPAC Name

1-[4-cyclopropyl-6-(cyclopropylamino)-1,3,5-triazin-2-yl]azetidin-3-one

InChI

InChI=1S/C12H15N5O/c18-9-5-17(6-9)12-15-10(7-1-2-7)14-11(16-12)13-8-3-4-8/h7-8H,1-6H2,(H,13,14,15,16)

InChI Key

KTDIVPQKCJMTIJ-UHFFFAOYSA-N

SMILES

C1CC1C2=NC(=NC(=N2)N3CC(=O)C3)NC4CC4

Canonical SMILES

C1CC1C2=NC(=NC(=N2)N3CC(=O)C3)NC4CC4

Other CAS RN

148312-49-6

synonyms

1-[4-cyclopropyl-6-(cyclopropylamino)-1,3,5-triazin-2-yl]azetidin-3-on e

Origin of Product

United States

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